tert-Butyl (R)-3-bromo-2-methylpropanoate
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Overview
Description
tert-Butyl ®-3-bromo-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a bromine atom, and a methyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl ®-3-bromo-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of ®-3-bromo-2-methylpropanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-3-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Formation of tert-butyl ®-3-hydroxy-2-methylpropanoate.
Reduction: Formation of tert-butyl ®-3-bromo-2-methylpropanol.
Oxidation: Formation of tert-butyl ®-3-bromo-2-methylpropanoic acid.
Scientific Research Applications
tert-Butyl ®-3-bromo-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-bromo-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ester group can undergo hydrolysis or reduction. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-3-chloro-2-methylpropanoate
- tert-Butyl ®-3-iodo-2-methylpropanoate
- tert-Butyl ®-3-fluoro-2-methylpropanoate
Uniqueness
tert-Butyl ®-3-bromo-2-methylpropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is a better leaving group than chlorine and fluorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the compound’s steric hindrance due to the tert-butyl group influences its reactivity and selectivity in various chemical transformations .
Properties
Molecular Formula |
C8H15BrO2 |
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Molecular Weight |
223.11 g/mol |
IUPAC Name |
tert-butyl (2R)-3-bromo-2-methylpropanoate |
InChI |
InChI=1S/C8H15BrO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1 |
InChI Key |
RRAYORBDRLQTCX-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CBr)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(CBr)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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